1-(6-(Dimethylamino)naphthalen-2-yl)ethanone

Overview

Description

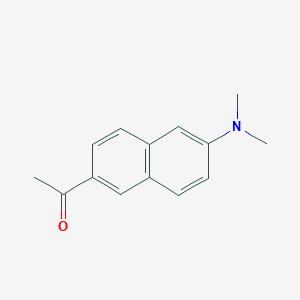

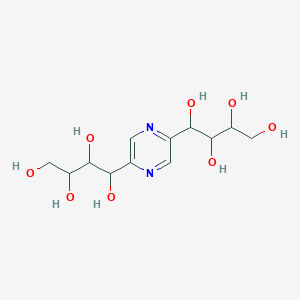

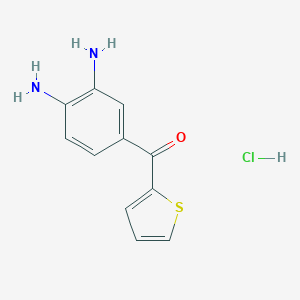

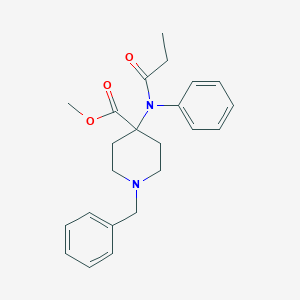

“1-(6-(Dimethylamino)naphthalen-2-yl)ethanone” is a chemical compound with the molecular formula C14H15NO . It is also known by other names such as “2-Acetyl-6-(dimethylamino)naphthalene” and "1-[6-(Dimethylamino)naphthalen-2-Yl]ethanone" .

Synthesis Analysis

The synthesis of this compound has been studied in the context of creating a PRODAN derivative. The goal of the study was to synthesize “1-(6-(Dimethylamino)naphthalen-2-yl)-2,2-dimethylpropan-1-one” and perform fluorescence studies comparing the efficacy of various PRODAN derivatives as probes of solvent acidity in HSA .

Molecular Structure Analysis

The molecular structure of “1-(6-(Dimethylamino)naphthalen-2-yl)ethanone” can be represented by the IUPAC name “1-[6-(dimethylamino)naphthalen-2-yl]ethanone”. The compound has a molecular weight of 213.27 g/mol .

Chemical Reactions Analysis

The chemical reactions involving “1-(6-(Dimethylamino)naphthalen-2-yl)ethanone” have been studied in the context of fluorescence studies. These studies compare the efficacy of various PRODAN derivatives as probes of solvent acidity in HSA .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(6-(Dimethylamino)naphthalen-2-yl)ethanone” include a molecular weight of 213.27500, a density of 1.105g/cm3, a boiling point of 373.832ºC at 760 mmHg, and a flash point of 147.919ºC .

Scientific Research Applications

Membrane Fluidity Studies

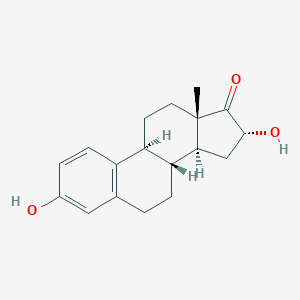

The compound is used as a solvent-sensitive dye, Laurdan, in lipid structure studies. It is sensitive to the polarity of its microenvironment within membranes and experiences a red shift as lipids undergo a phase transition .

Fluorescence Probes

The compound is used in the synthesis of fluorescence probes due to its hydrophobic nature. These probes exhibit excellent sensing and selectivity properties towards anions and cations and are also used as a part of target biomolecules .

Organic Synthesis

This compound is a derivative of Naphthalene, a colorless crystalline solid with slight solubility in water. It has applications in several fields including organic synthesis .

Medicinal Chemistry

The compound is used in medicinal chemistry due to its unique photophysical and chemical properties .

Biochemistry

In the field of biochemistry, this compound is used due to its unique properties and its derivatives are used as wetting agents, surfactants, and insecticides .

Optoelectronic Devices

The compound is used in the development of optoelectronic devices due to its properties as a donor-acceptor type dipolar fluorophore .

Biological Tags

The compound is used as a biological tag due to its highly emissive nature .

Studying Biological Systems

The compound is used in the development of efficient dipolar dyes and fluorescence probes for studying biological systems, particularly by two-photon microscopy .

Mechanism of Action

Target of Action

The primary target of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone, also known as 2-Acetyl-6-(dimethylamino)naphthalene, is acetylcholinesterase , a critical regulator of neurotransmitter release .

Mode of Action

This compound acts as an enzyme inhibitor It interacts with acetylcholinesterase, inhibiting its function and thereby affecting the release of neurotransmitters

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its solubility and bioavailability may depend on the solvent used and the method of administration.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone. For instance, its solubility and stability may vary with temperature . .

properties

IUPAC Name |

1-[6-(dimethylamino)naphthalen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10(16)11-4-5-13-9-14(15(2)3)7-6-12(13)8-11/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVQYVZTQJOEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571655 | |

| Record name | 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone | |

CAS RN |

68520-00-3 | |

| Record name | 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Acedan particularly suitable for two-photon microscopy (TPM)?

A1: Acedan possesses several characteristics that make it well-suited for TPM:

- Sensitivity to Polarity: Acedan's fluorescence intensity and emission wavelength are sensitive to the polarity of its surrounding environment. This property allows researchers to design probes that exhibit a change in fluorescence upon binding to their target. []

- Two-Photon Absorption: Acedan exhibits two-photon absorption, allowing for excitation with near-infrared light. This is crucial for TPM, as it enables deeper tissue penetration and reduces photodamage compared to conventional one-photon microscopy. [, , ]

- Derivatization: Acedan can be readily modified to create probes for specific targets. By attaching different chelating groups, researchers have developed Acedan-based probes for calcium [] and zinc ions [].

Q2: How have Acedan-based probes been utilized to study biological processes?

A2: Researchers have successfully employed Acedan-based probes to visualize dynamic processes within living cells and tissues:

- Calcium Wave Imaging: Acedan-derived calcium probes (ACa1-ACa3) have been used to track calcium waves in live tissue over extended periods (up to 4000 seconds) and at depths exceeding 100 microns, demonstrating their utility for studying long-term cellular signaling events. []

- Visualizing Intracellular Zinc: Acedan, combined with the zinc chelator N,N-di-(2-picolyl)ethylenediamine (DPEN), forms probes (AZn1 and AZn2) capable of detecting intracellular free zinc ions in living cells and tissues. These probes exhibit good water solubility and photostability, crucial for live-cell imaging applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)

![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)